molecular formula C35H40N3O4P B607088 DG026 CAS No. 2035046-17-2

DG026

Cat. No. B607088
M. Wt: 597.6958
InChI Key: FDAGDZVCWKCEEX-ITBZIINNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. DG026 was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.

Scientific Research Applications

Cloud Augmented Desktop Grids for Scientific Workflows

Scientific workflows, especially in biomedical research like molecular docking simulations, are increasingly relying on computational resources. DG (Desktop Grid) computing offers infrastructure for such workflows but faces limitations due to heterogeneous compute nodes. The study by Reynolds et al. (2011) introduces a system that reduces the make span (the total time for a workflow) by augmenting a DG with an IaaS (Infrastructure as a Service) Cloud. This hybrid system ensures late jobs in the workflow are processed promptly, thereby optimizing the workflow's make span. The system employs a scheduler for late job detection, Cloud resource management, and job monitoring, proving significant in computational scientific research, especially in drug discovery simulations (Reynolds et al., 2011).

Enhancing Data-Intensive Scientific Research

Zhou et al. (2008) discuss the challenges of managing the vast amounts of data generated in modern scientific research. They propose an ontology-based approach for publishing and composing data-intensive web services. This approach allows for dynamic evolution of service interfaces and a data service composition graph planner, significantly improving query service capabilities and adapting to client requests dynamically. This method is particularly beneficial in handling the complex data management needs of scientific research, offering scalable and efficient solutions (Zhou et al., 2008).

Theory-Guided Data Science in Scientific Discovery

Karpatne et al. (2016) introduce Theory-guided Data Science (TGDS), a paradigm that integrates scientific knowledge with data science models to improve the effectiveness of scientific discovery from data. TGDS ensures scientific consistency and interpretable models, advancing scientific understanding by uncovering novel insights. This paradigm is gaining prominence across various scientific disciplines, such as turbulence modeling, material discovery, and climate science, showcasing its potential to revolutionize data-driven scientific research (Karpatne et al., 2016).

Optimizing Dataflow Scheduling in High-Performance Computing

Chowdhury et al. (2022) address the challenges in managing dataflows in scientific workflows on High-Performance Computing (HPC) systems. They present DFMan, a graph-based dataflow management and optimization framework. DFMan maximizes I/O bandwidth by optimally managing data sharing among workflow tasks, leveraging a graph-based optimization algorithm. This framework is crucial in improving the performance of scientific applications, thereby facilitating faster and more efficient scientific research (Chowdhury et al., 2022).

Scientific Discovery Acceleration through Computation and Visualization

Sims et al. (2002) discuss the projects at NIST that combine physical science and information science, utilizing high-performance parallel computing, visualization, and machine learning. The Scientific Applications and Visualization Group (SAVG) at NIST has worked on scientific collaborations in various areas, demonstrating how computational and visualization technologies can significantly accelerate scientific research. This approach has led to advancements in understanding nanostructures, genetic programming, and molecular dynamics of fluids (Sims et al., 2002).

properties

CAS RN

2035046-17-2

Product Name

DG026

Molecular Formula

C35H40N3O4P

Molecular Weight

597.6958

IUPAC Name

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid

InChI

InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1

InChI Key

FDAGDZVCWKCEEX-ITBZIINNSA-N

SMILES

N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DG026;  DG-026;  DG 026.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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